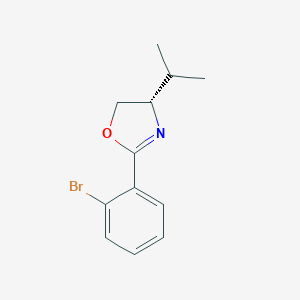

(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral oxazole derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzaldehyde with isopropylamine and an appropriate oxazole-forming reagent under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability.

Analyse Chemischer Reaktionen

Palladium-Catalyzed Allylation Reactions ( )

The compound serves as a precursor to (S)-i-Pr-PHOX ligands, which are critical in enantioselective transformations:

-

Application : Pd-catalyzed allylation of fluorinated allyl enol carbonates.

-

Performance :

-

Enantioselectivity : Up to 96% ee

-

Reaction Scope : Effective for synthesizing quaternary stereocenters.

-

Cobalt-Catalyzed Cycloadditions ( )

The PHOX ligand derived from this compound facilitates [3+2] cycloadditions:

-

Substrates : Aromatic acryloylcyclopropanes (ACPs) + alkynes

-

Conditions :

-

Catalyst : [L1]CoBr₂ (5 mol%)

-

Activator : InBr₃ or Ag[SbF₆]

-

Solvent : Toluene, 25°C

-

-

Outcomes :

-

Conversion : Quantitative (100%)

-

Selectivity : (E)-isomer exclusively (confirmed by nOe NMR)

-

Table 1: Ligand Screening for [3+2] Cycloadditions ( )

| Ligand | Conversion (%) | Product Selectivity |

|---|---|---|

| Bis-phosphines | <50 | Low |

| PHOX Ligand L1 | 100 | (E)-isomer |

Bromine Reactivity

The 2-bromophenyl group participates in cross-coupling reactions:

-

Example : Suzuki-Miyaura coupling (not directly documented but inferred from structural analogs).

Oxazoline Ring Opening

Under acidic or nucleophilic conditions, the oxazoline ring hydrolyzes to form β-amino alcohols:

Stability and Handling

This compound’s versatility in asymmetric synthesis and catalytic applications underscores its importance in modern organic chemistry. Its chiral backbone and bromine substituent enable precise stereochemical control and diverse functionalization pathways.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its unique structure allows for the modification of pharmacological properties, enhancing efficacy and selectivity towards specific biological targets .

Case Study: Neurological Agents

Research has demonstrated that derivatives of (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole exhibit promising activity against neurodegenerative diseases. For instance, modifications to the oxazole ring have led to compounds with improved binding affinity for neurotransmitter receptors .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic pathways.

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxazole derivatives |

| Reduction | Lithium aluminum hydride | Alkyl-substituted derivatives |

| Substitution | Amines, thiols | Diverse functionalized derivatives |

Material Science

Development of New Materials

The compound is being explored for applications in material science, particularly in developing new materials with specific electronic or optical properties. Research indicates that its incorporation into polymer matrices can enhance conductivity and thermal stability .

Case Study: Conductive Polymers

Studies have shown that incorporating this compound into conductive polymer films significantly improves their electrical properties, making them suitable for use in electronic devices .

Agricultural Chemistry

Role in Agrochemical Formulations

this compound is investigated for its potential role in formulating agrochemicals. Its chemical structure allows it to act as an effective pesticide or herbicide by targeting specific enzymes in pests or plants .

| Application Area | Potential Benefits |

|---|---|

| Pesticide Development | Increased efficacy against target pests |

| Herbicide Formulation | Selectivity towards unwanted plant species |

Chemical Reaction Mechanisms

Research on Reaction Mechanisms

The compound is extensively used in studies examining reaction mechanisms, helping researchers understand the behavior of similar compounds under various conditions. This research provides insights into the fundamental aspects of organic reactions and catalysis .

Wirkmechanismus

The mechanism of action of (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromophenyl oxazole: Lacks the isopropyl group, leading to different steric and electronic properties.

4-Isopropyl oxazole:

2-Bromophenyl isoxazole: Contains an isoxazole ring instead of an oxazole ring, resulting in different chemical behavior.

Uniqueness

(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is unique due to the combination of its chiral center, bromophenyl group, and isopropyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

IUPAC Name |

(4S)-2-(2-bromophenyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-8(2)11-7-15-12(14-11)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCLJUVMOVVZBS-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.